molecular formula C13H15NO3 B179923 (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone CAS No. 143654-01-7

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Cat. No. B179923
CAS RN: 143654-01-7
M. Wt: 233.26 g/mol
InChI Key: ZMRFZBKROHCLIL-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone” is a chiral derivative of propionic acid . It is used in highly enantioselective aldol, alkylation, and acylation reactions . The compound has a molecular weight of 233.27 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 . This indicates that the compound has a molecular formula of C13H15NO3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in a refrigerator . The compound has a density of 1.161 g/mL at 20 °C .

Scientific Research Applications

Synthesis of Semi-Alicyclic Colorless and Transparent Polyimide Films

This compound is utilized in the synthesis of semi-alicyclic colorless and transparent polyimide (PI) films. These films exhibit high glass transition temperatures and low optical retardations, making them suitable for advanced optoelectronic applications . The derived PI films demonstrate high optical transmittance and low birefringence, which are critical properties for components in high-tech devices like flexible electronics .

Optoelectronic Applications

The optoelectronic properties of polymers derived from this compound are significant. The polymers show potential for use in image display devices and coating-type optical compensation films. The self-orientation behavior during solution casting of these polymers suggests their suitability for applications requiring precise optical characteristics .

Thermal Stability Enhancement

The compound contributes to the thermal stability of polymers. When used in the synthesis of PI films, it results in materials with high thermal stability, reflected in their high glass transition temperatures. This property is essential for materials used in environments subjected to high temperatures .

Low Coefficient of Thermal Expansion (CTE)

Polymers synthesized with this compound can have significantly decreased coefficients of thermal expansion. This is beneficial for materials that must maintain dimensional stability under thermal stress, such as substrates in electronic devices .

High Polymerizability with Various Diamines

The compound exhibits high polymerizability with various diamines, leading to highly flexible and colorless PI films. This flexibility is advantageous for creating materials that require a degree of pliability, such as flexible electronic substrates .

Liquid Crystallinity

The structural rigidity and linearity of the diimide units derived from this compound support liquid crystallinity. This property is useful for the development of novel materials with self-orienting capabilities, which can be critical for advanced optical applications .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and handling in a well-ventilated place .

properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFZBKROHCLIL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 4
Reactant of Route 4
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 5
Reactant of Route 5
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.